N-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide N-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide
Brand Name: Vulcanchem
CAS No.: 5724-39-0
VCID: VC11321998
InChI: InChI=1S/C24H26N2O3S2/c1-17-5-8-20(9-6-17)26(31(28,29)22-12-10-21(30-4)11-13-22)16-24(27)25-23-14-7-18(2)15-19(23)3/h5-15H,16H2,1-4H3,(H,25,27)
SMILES: CC1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)C)C)S(=O)(=O)C3=CC=C(C=C3)SC
Molecular Formula: C24H26N2O3S2
Molecular Weight: 454.6 g/mol

N-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide

CAS No.: 5724-39-0

Cat. No.: VC11321998

Molecular Formula: C24H26N2O3S2

Molecular Weight: 454.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide - 5724-39-0

Specification

CAS No. 5724-39-0
Molecular Formula C24H26N2O3S2
Molecular Weight 454.6 g/mol
IUPAC Name N-(2,4-dimethylphenyl)-2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetamide
Standard InChI InChI=1S/C24H26N2O3S2/c1-17-5-8-20(9-6-17)26(31(28,29)22-12-10-21(30-4)11-13-22)16-24(27)25-23-14-7-18(2)15-19(23)3/h5-15H,16H2,1-4H3,(H,25,27)
Standard InChI Key KWXXDODLVVILMH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)C)C)S(=O)(=O)C3=CC=C(C=C3)SC
Canonical SMILES CC1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)C)C)S(=O)(=O)C3=CC=C(C=C3)SC

Introduction

N-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide is a complex organic compound characterized by its unique structural features, which include a central glycinamide unit substituted with various aromatic groups. The compound's molecular formula is C24H26N2O3S2, indicating a combination of aromatic rings, sulfonyl groups, and amino functionalities that contribute to its potential biological activities.

Synthesis and Preparation

The synthesis of N-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide can be approached through multi-step organic synthesis techniques. A possible route includes the reaction of appropriate precursors to form the glycinamide core, followed by the introduction of the sulfonyl and methylsulfanyl groups through further chemical transformations.

Biological Activities and Potential Applications

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including enzyme inhibition and antimicrobial properties. Sulfonamides are known for their antibacterial effects, while compounds containing methylsulfanyl groups may demonstrate enhanced lipophilicity and bioactivity due to their ability to interact with biological membranes.

CompoundKey FeaturesBiological Activity
N-(2-Methylphenyl)-N'-(4-methylphenyl)sulfonamideSimilar aryl substitutionsAntibacterial
N-(4-Chlorophenyl)-N'-(methylsulfonyl)glycinamideHalogenated aryl groupEnzyme inhibition
N-(Phenyl)-N'-(methylsulfonyl)acetamideSimplified structureModerate activity

Research Findings and Future Directions

Interaction studies are crucial for understanding how N-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide interacts with biological targets. Techniques such as molecular docking studies could elucidate binding affinities with specific enzymes or receptors. Additionally, in vitro assays could assess its inhibitory effects on relevant enzymes like acetylcholinesterase or glucosidase.

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